![molecular formula C12H14ClN3OS B1598775 5-[(2-氯-5-甲基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇 CAS No. 588692-13-1](/img/structure/B1598775.png)

5-[(2-氯-5-甲基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇

描述

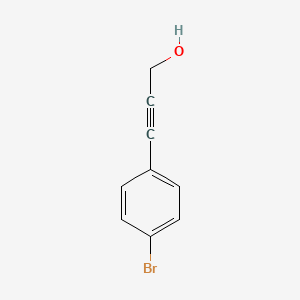

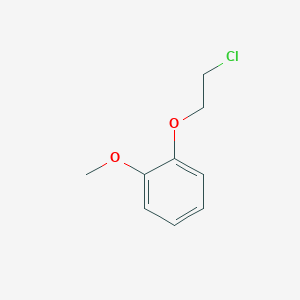

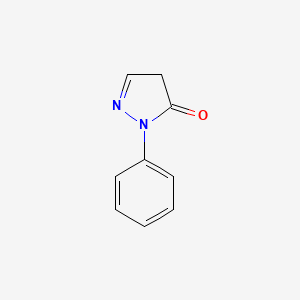

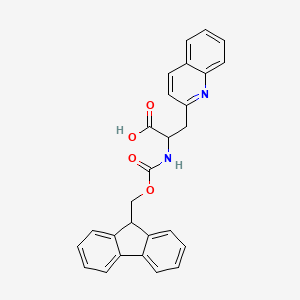

The compound “5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule with the molecular formula C12H14ClN3OS . It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with an ethyl group and a thiol group. Additionally, the molecule contains a phenyl ring, which is substituted with a methyl group and a chloro group .

Molecular Structure Analysis

The molecular structure of this compound was confirmed using single crystal X-ray diffraction technique . It crystallizes in the monoclinic crystal system with the space group P21/c . The values of unit cell parameters are: a=12.0965 (7) Å, b=13.6075 (7) Å, c=7.7686 (4) Å, β=93.942 (3)° and Z=4 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.78 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 283.0546109 g/mol . The topological polar surface area of the compound is 69 Ų . The compound has a heavy atom count of 18 .科学研究应用

Antibacterial and Antifungal Applications

Triazole compounds have been recognized for their antibacterial and antifungal properties. They can be synthesized into metal complexes to enhance these effects, potentially leading to new treatments for bacterial and fungal infections .

Anti-Malarial Activity

Some triazole derivatives exhibit anti-malarial activity, offering a pathway for the development of new anti-malarial drugs .

Cytotoxic and Anti-Cancer Properties

Triazole thiol compounds may possess cytotoxic properties against certain cancer cells, making them candidates for chemotherapy drug development .

Anti-Diabetic Effects

Research suggests that triazole derivatives could play a role in managing diabetes, possibly through the synthesis of new anti-diabetic medications .

Antioxidant Capabilities

The antioxidant properties of triazole compounds make them useful in combating oxidative stress, which is linked to various chronic diseases .

Anti-HIV and DNA Cleaving Agents

Triazole-based compounds have shown promise as anti-HIV agents and DNA cleaving agents, which could lead to advancements in HIV treatment and genetic research .

Chemical Synthesis and Material Science

Triazoles are valuable in organic synthesis and material science due to their stability and versatility in forming various chemical structures .

Fluorescent Imaging and Bioconjugation

These compounds are also used in fluorescent imaging and bioconjugation techniques, aiding in biological research and diagnostics .

未来方向

作用机制

Target of Action

The compound, also known as 3-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione, is a synthetic auxin-like compound . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle. The primary targets of this compound are broad-leaf plants .

Mode of Action

This compound acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . It is absorbed by the roots, stems, and leaves of plants . In monocotyledonous plants like wheat or maize, it is easily metabolized and loses its toxicity . Dicotyledonous plants (broad-leaf plants) cannot metabolize it, leading to rapid, uncontrolled growth, often referred to as "growing to death" .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is responsible for coordinating many aspects of plant growth and development . By mimicking IAA, it disrupts the normal balance of hormones in the plant, leading to abnormal growth patterns .

Pharmacokinetics

This leads to its accumulation in these plants, causing toxic effects .

Result of Action

The result of the compound’s action is the abnormal growth of broad-leaf plants, leading to their eventual death . This makes it an effective herbicide for controlling broad-leaf weeds in crops like wheat and maize .

属性

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-10-6-8(2)4-5-9(10)13/h4-6H,3,7H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRNOENSJMCHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=C(C=CC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391458 | |

| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

588692-13-1 | |

| Record name | 5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1598694.png)